N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL-32872A is an experimental drug candidate that provides a novel approach to the treatment of cardiac arrhythmia. It is a derivative of verapamil and possesses the ability to inhibit calcium membrane channels. Specific modifications in hydrogen bonding activity, nitrogen lone pair availability, and molecular flexibility allow BRL-32872A to inhibit potassium channels as well. As such, BRL-32872A is classified as both a class III (potassium blocking) and class IV (calcium blocking) antiarrhythmic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRL-32872A involves several key steps:
Condensation: 3-Chloropropionyl chloride is condensed with 4-aminoveratrole in the presence of triethylamine to give the chloropropionamide.
Alkylation: N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is alkylated with the chloropropionamide in refluxing acetonitrile to afford the aminopropionamide.
Reduction: The aminopropionamide is subsequently reduced to diamine with lithium aluminium hydride in boiling tetrahydrofuran.
Acylation: Finally, the diamine is acylated with 4-nitrobenzoyl chloride to give the target amide.
Industrial Production Methods
Industrial production methods for BRL-32872A would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BRL-32872A undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitro group in BRL-32872A can be reduced to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives of BRL-32872A.
Scientific Research Applications
BRL-32872A has several scientific research applications:
Chemistry: Used as a model compound to study the effects of potassium and calcium channel blocking.
Biology: Investigated for its effects on cellular ion channels and action potentials.
Medicine: Explored as a potential treatment for cardiac arrhythmia due to its dual blocking properties.
Industry: Potential applications in the development of new antiarrhythmic drugs.
Mechanism of Action
BRL-32872A exerts its effects by blocking both potassium and calcium channels. It binds with high affinity to open human ether-a-go-go-related gene potassium channels and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .
Comparison with Similar Compounds
Similar Compounds
Azimilide: Another antiarrhythmic agent with potassium channel blocking properties.
Verapamil: A calcium channel blocker from which BRL-32872A is derived.
E-4031: A selective blocker of the delayed rectifier potassium current.
Uniqueness
BRL-32872A is unique in its dual blocking properties, targeting both potassium and calcium channels. Unlike other class III antiarrhythmic agents, BRL-32872A does not induce reverse-rate dependency of action potential prolongation, making it potentially safer with fewer adverse effects .
Properties
CAS No. |
113241-47-7 |
---|---|
Molecular Formula |
C29H36ClN3O7 |
Molecular Weight |
574.1 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H |
InChI Key |
CMKVOHIRMCFVBJ-UHFFFAOYSA-N |
SMILES |
CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |
Canonical SMILES |
CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |
113241-47-7 | |
Synonyms |
BRL 32872 BRL-32872 N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.